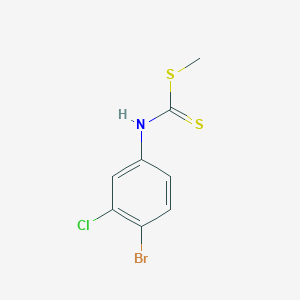
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate is a chemical compound with the molecular formula C8H7BrClNO2S2 It is a derivative of carbanilic acid, featuring bromine and chlorine substituents on the aromatic ring, along with a dithio group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester typically involves the following steps:
Bromination and Chlorination: The aromatic ring of carbanilic acid is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 4 and 3 positions, respectively.
Dithio Group Introduction: The dithio group is introduced through a reaction with a suitable sulfur-containing reagent under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to the removal of these halogens.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester involves its interaction with molecular targets through its functional groups. The dithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine substituents can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Carbanilic Acid, 4-Bromo-3-Chloro-, Methyl Ester: Lacks the dithio group, resulting in different chemical properties and reactivity.
Carbanilic Acid, 4-Bromo-3-Chlorodithio-, Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Carbanilic Acid, 4-Bromo-3-Chlorodithio-, Phenyl Ester: Contains a phenyl ester group, leading to different steric and electronic effects.
Uniqueness: methyl N-(4-bromo-3-chlorophenyl)carbamodithioate is unique due to the presence of both bromine and chlorine substituents along with the dithio group and methyl ester. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13037-38-2 |
|---|---|
Molekularformel |
C8H7BrClNS2 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7BrClNS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
AIOSDZBCCJWEMH-UHFFFAOYSA-N |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Isomerische SMILES |
CSC(=NC1=CC(=C(C=C1)Br)Cl)S |
Kanonische SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Key on ui other cas no. |
13037-38-2 |
Synonyme |
4-Bromo-3-chlorophenylcarbamodithioic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















